Cas no 16894-69-2 (Tetraphenylantimony(V) bromide)
Tetraphenylantimony(V) bromide Chemical and Physical Properties
Names and Identifiers
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- Tetraphenylantimony(V) bromide
- TETRAPHENYLANTIMONY BROMIDE
- bromo(tetraphenyl)-λ5-stibane
- Bromotetraphenylantimony
- NSC 129511
- ANTIMONY TETRAPHENYL BROMIDE
- TETRAPHENYLSTIBONIUM BROMIDE
- TetraphenylantiMony broMide 1GR
- Bromotetraphenylantimony Tetraphenylstibonium Bromide
- Tetraphenylantimony(V) bromide 97%
- NSC-129511
- AKOS025394445
- tetraphenylstibanium;bromide
- Tetraphenylantimony(V)bromide
- SCHEMBL624578
- Stibonium, bromide
- NSC129511
- Stibonium, tetraphenyl-, bromide (1:1)
- NS00125488
- 16894-69-2
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- MDL: MFCD00015950
- Inchi: 1S/4C6H5.BrH.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H;/q;;;;;+1/p-1
- InChI Key: MRSXZVCXTGNNFI-UHFFFAOYSA-M
- SMILES: [Sb+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Br-]
Computed Properties
- Exact Mass: 507.97900
- Monoisotopic Mass: 507.97865g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 301
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: Not determined
- Melting Point: 204 °C (dec.) (lit.)
- PSA: 0.00000
- LogP: 2.95120
- Solubility: Not determined
Tetraphenylantimony(V) bromide Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H332-H411
- Warning Statement: P273
- Hazardous Material transportation number:UN 3077
- WGK Germany:2
- Hazard Category Code: 20/22-51/53
- Safety Instruction: S61
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Hazardous Material Identification:
- Safety Term:S61
- Risk Phrases:R20/22; R51/53
Tetraphenylantimony(V) bromide Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Tetraphenylantimony(V) bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01054-1g |
Bromotetraphenylantimony |
16894-69-2 | 1g |
¥678.0 | 2021-09-04 |
Tetraphenylantimony(V) bromide Related Literature
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1. Effect of the counter-ion on the structures of tetraphenylantimony(V)–stibonium compounds: crystal and molecular structures of tetraphenylantimony(V) bromide, perchlorate, and tetraphenylborateGeorge Ferguson,Christopher Glidewell,Douglas Lloyd,Shirley Metcalfe J. Chem. Soc. Perkin Trans. 2 1988 731
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2. Index pages
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3. Contents pages
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I. A. Carmichael,J. E. Whitley Analyst 1970 95 393
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Georg Wittig Q. Rev. Chem. Soc. 1966 20 191
Additional information on Tetraphenylantimony(V) bromide
Comprehensive Guide to Tetraphenylantimony(V) bromide (CAS No. 16894-69-2): Properties, Applications, and Market Insights
Tetraphenylantimony(V) bromide (CAS No. 16894-69-2) is an organoantimony compound that has garnered significant attention in both academic research and industrial applications. With the increasing demand for specialized organometallic compounds, this chemical has become a focal point for scientists and engineers exploring advanced materials and catalytic processes. Its unique molecular structure, featuring a central antimony atom bonded to four phenyl groups and one bromide ion, makes it a versatile reagent in synthetic chemistry.
The physical and chemical properties of Tetraphenylantimony(V) bromide contribute to its wide-ranging utility. This compound typically appears as a white to off-white crystalline solid, stable under standard conditions but sensitive to moisture. Its solubility varies across organic solvents, with higher solubility observed in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Researchers often leverage these properties when designing novel synthetic pathways or studying reaction mechanisms involving organoantimony compounds.
In the realm of synthetic applications, Tetraphenylantimony(V) bromide serves as a valuable precursor or catalyst in various organic transformations. Recent studies highlight its effectiveness in facilitating carbon-carbon bond formation reactions, particularly in challenging stereoselective syntheses. The compound's ability to act as both a Lewis acid and a source of phenyl groups makes it particularly useful in constructing complex molecular architectures, a topic of growing interest in pharmaceutical research and materials science.
The material science applications of Tetraphenylantimony(V) bromide have expanded significantly with advancements in nanotechnology. Researchers are investigating its potential in creating novel hybrid materials with unique electronic properties. These investigations align with current trends in developing next-generation electronic components and energy storage solutions, addressing global demands for more efficient and sustainable technologies.
From a safety and handling perspective, proper laboratory protocols should be followed when working with Tetraphenylantimony(V) bromide. While not classified as hazardous under standard regulations, appropriate personal protective equipment (PPE) including gloves and safety glasses is recommended. Storage should be in a cool, dry place, preferably under inert atmosphere to maintain stability over extended periods.
The market dynamics for Tetraphenylantimony(V) bromide reflect broader trends in specialty chemicals. With increasing research activities in asymmetric synthesis and advanced materials, demand for high-purity organoantimony reagents continues to grow. Current market analysis suggests steady growth in this sector, particularly from academic institutions and pharmaceutical R&D facilities seeking innovative building blocks for complex molecule synthesis.
Recent research developments have explored novel applications of Tetraphenylantimony(V) bromide in photoredox catalysis and as a component in luminescent materials. These cutting-edge applications align with current scientific interests in sustainable chemistry and optoelectronic materials. The compound's unique electronic properties make it particularly interesting for researchers developing organic light-emitting diodes (OLEDs) and other advanced display technologies.
For researchers considering Tetraphenylantimony(V) bromide for their work, several practical considerations should be noted. The compound's stability under various conditions, optimal solvent systems for different applications, and compatibility with other reagents are all important factors in experimental design. Recent publications have provided detailed protocols for its use in challenging synthetic transformations, making it more accessible to the broader chemical community.
The analytical characterization of Tetraphenylantimony(V) bromide typically involves a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide comprehensive information about purity, structure, and potential decomposition products, ensuring reliable results in research applications. Advanced analytical approaches continue to reveal new insights into the compound's behavior in various chemical environments.
Looking toward the future, Tetraphenylantimony(V) bromide is poised to play an increasingly important role in emerging technologies. Its potential applications in areas such as organic electronics, catalysis, and materials science continue to expand as researchers uncover new properties and reactivities. The compound represents an excellent example of how fundamental organometallic chemistry can contribute to solving real-world technological challenges.
In conclusion, Tetraphenylantimony(V) bromide (CAS No. 16894-69-2) stands as a significant compound in modern chemistry with diverse applications across multiple disciplines. Its unique combination of properties ensures continued interest from both academic and industrial researchers. As scientific understanding of organoantimony chemistry deepens and new applications emerge, this compound will likely remain an important tool in the chemist's arsenal for years to come.
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